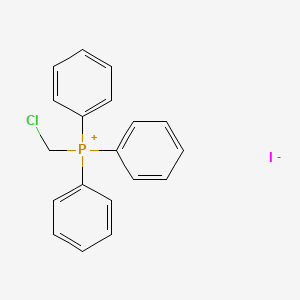

(Chloromethyl)triphenylphosphonium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

chloromethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNRWRKDEPEIAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClIP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466379 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68089-86-1 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Chloromethyl)triphenylphosphonium iodide synthesis from chloroiodomethane

An In-Depth Technical Guide to the Synthesis of (Chloromethyl)triphenylphosphonium Iodide from Chloroiodomethane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a vital reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides a field-tested experimental protocol, and emphasizes critical safety considerations.

Introduction: The Significance of Chloromethylene Wittig Reagents

Phosphonium salts are indispensable precursors for the generation of phosphorus ylides, the cornerstone of the Wittig reaction.[1] This Nobel Prize-winning methodology offers a reliable and stereoselective pathway for the synthesis of alkenes from carbonyl compounds. Among the vast arsenal of available phosphonium salts, this compound holds particular importance. It serves as a stable, crystalline precursor to the chloromethylidenephosphorane ylide, enabling the introduction of a chloromethylene (–CHCl) group.[2] This functionality is a versatile handle for subsequent transformations, making the title compound, with the molecular formula C₁₉H₁₇ClIP and a molecular weight of 438.67 g/mol , a key asset in complex molecule synthesis.[2][3]

The Reaction Mechanism: A Nucleophilic Substitution Approach

The formation of this compound from triphenylphosphine and chloroiodomethane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The causality behind this transformation is rooted in the inherent nucleophilicity of the phosphorus atom in triphenylphosphine and the electrophilic nature of the carbon atom in chloroiodomethane.

Causality of Experimental Choices:

-

Nucleophile: Triphenylphosphine (PPh₃) possesses a lone pair of electrons on the phosphorus atom, making it an excellent nucleophile.[1]

-

Electrophile & Leaving Group: Chloroiodomethane (ClCH₂I) presents a single carbon atom bonded to two different halogens. The significant difference in electronegativity and bond strength between the C-I and C-Cl bonds is the lynchpin of this reaction's selectivity. Iodine is a superior leaving group compared to chlorine due to its larger atomic radius, greater polarizability, and the lower bond dissociation energy of the C-I bond. Consequently, the nucleophilic attack by triphenylphosphine occurs exclusively at the carbon atom, displacing the iodide ion.

The reaction proceeds as follows:

-

The lone pair of the phosphorus atom in triphenylphosphine attacks the electrophilic carbon of chloroiodomethane.

-

Simultaneously, the carbon-iodine bond breaks, and the iodide ion is expelled as the leaving group.

-

The result is the formation of a stable quaternary phosphonium salt, where the positively charged phosphorus is counterbalanced by the iodide anion.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

// Reactants TPP [label="Triphenylphosphine (Ph₃P)"]; CIM [label="Chloroiodomethane (ClCH₂I)"];

// Transition State TS [label="[Ph₃P---CH₂(Cl)---I]ᵟ⁻", shape=box, style=dashed, color="#5F6368"];

// Products Product [label="this compound\n[Ph₃PCH₂Cl]⁺ I⁻"];

// Arrows and Labels TPP -> TS [label="Nucleophilic Attack", color="#4285F4", fontcolor="#4285F4"]; CIM -> TS [color="#4285F4"]; TS -> Product [label="Iodide Departure", color="#EA4335", fontcolor="#EA4335"];

// Node Styling TPP [fontcolor="#202124"]; CIM [fontcolor="#202124"]; Product [fontcolor="#202124"]; } enddot Caption: SN2 mechanism for phosphonium salt formation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning each step is included for a specific, verifiable reason to ensure high yield and purity. Success is predicated on the exclusion of moisture, which can lead to the formation of triphenylphosphine oxide.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purpose |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 26.2 g (0.10 mol) | Nucleophile |

| Chloroiodomethane | CH₂ClI | 176.38 | 19.4 g (0.11 mol) | Electrophile |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Washing Solvent |

| Isopropanol | C₃H₈O | 60.10 | As needed | Recrystallization Solvent |

Equipment: 500 mL two-neck round-bottom flask, reflux condenser, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, heating mantle, Buchner funnel, and vacuum flask.

Step-by-Step Methodology

-

Apparatus Preparation: All glassware must be rigorously dried in an oven at 120°C for at least four hours and assembled hot under a stream of dry nitrogen or argon.[4] This critical step prevents the hydrolysis of reagents and intermediates.

-

Reaction Setup: Assemble the two-neck flask with the reflux condenser and dropping funnel. Introduce a magnetic stir bar and place the apparatus under a positive pressure of inert gas.

-

Reagent Dissolution: In the flask, dissolve triphenylphosphine (26.2 g, 0.10 mol) in 150 mL of anhydrous THF. Stir the solution until all the solid has dissolved. The use of an anhydrous, inert solvent is paramount to prevent unwanted side reactions.[2]

-

Addition of Electrophile: Dissolve chloroiodomethane (19.4 g, 0.11 mol, 1.1 equivalents) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the chloroiodomethane solution dropwise to the stirring triphenylphosphine solution over 30 minutes at room temperature. A slight excess of the alkyl halide ensures complete consumption of the more valuable triphenylphosphine.

-

Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature. The product, being a salt, is insoluble in THF and will begin to precipitate as a white or off-white solid. To drive the reaction to completion, the mixture can be gently heated to reflux for 2-4 hours.[2]

-

Product Isolation: After cooling the reaction mixture to room temperature, collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product on the filter with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials and soluble impurities.[4]

-

Recrystallization (Optional but Recommended): For obtaining a product of the highest purity, recrystallize the crude solid from hot isopropanol.[2] Dissolve the solid in a minimum amount of boiling isopropanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Drying: Dry the final product under vacuum at 40-50°C for several hours to remove any residual solvent. The expected yield is typically in the range of 80-90%.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Steps A [label="1. Dry Glassware & Assemble\nunder Inert Gas"]; B [label="2. Dissolve PPh₃\nin Anhydrous THF"]; C [label="3. Add ClCH₂I Solution\nDropwise"]; D [label="4. Stir at RT or Reflux\n(Precipitation Occurs)"]; E [label="5. Isolate by Vacuum Filtration"]; F [label="6. Wash with Diethyl Ether"]; G [label="7. Recrystallize from\nHot Isopropanol"]; H [label="8. Dry Under Vacuum"]; I [label="Final Product:\n[Ph₃PCH₂Cl]⁺ I⁻", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="For High Purity"]; F -> H [label="For Crude Use"]; G -> H; H -> I; } enddot Caption: Step-by-step experimental workflow for synthesis.

Product Characterization

Authenticating the structure and purity of the synthesized this compound is essential.

-

Appearance: The final product should be a white to yellow, crystalline solid.[2]

-

Melting Point: The compound exhibits a distinct melting point, typically around 210°C, often with decomposition.[2] A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural confirmation.

-

¹H NMR: The spectrum will show a complex multiplet in the aromatic region (approximately δ 7.6-8.0 ppm) corresponding to the 15 protons of the three phenyl groups. The most diagnostic signal is for the chloromethylene protons (–CH₂Cl). This signal will appear as a doublet further downfield due to the electron-withdrawing effects of the phosphorus and chlorine atoms, with a characteristic coupling constant (²JP-H) of approximately 2-5 Hz.

-

³¹P{¹H} NMR: A proton-decoupled ³¹P NMR spectrum will display a single sharp resonance, typically in the range of δ +20 to +25 ppm, which is characteristic of tetracoordinate phosphonium salts.[5]

-

Safety Protocol and Hazard Management

Authoritative grounding in safety is non-negotiable. A thorough risk assessment must be conducted before commencing this synthesis.

| Substance | Hazard Class | Key Precautions |

| Chloroiodomethane | Toxic, Irritant, Environmental Hazard | ACUTELY TOXIC. Avoid all contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[7] MUST be handled in a certified chemical fume hood. Store protected from light in a cool, tightly sealed container.[6] |

| Triphenylphosphine | Irritant | Avoid inhalation of dust and contact with skin. Prone to air oxidation.[8] |

| Tetrahydrofuran (THF) | Flammable, Irritant | Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use only in a fume hood away from ignition sources. |

| Phosphonium Salts | General Chemical | Handle with standard PPE. While generally stable, avoid creating dust. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory at all times.

-

Hand Protection: Wear nitrile or neoprene gloves.[9] Change gloves immediately if contamination occurs.

-

Body Protection: A flame-resistant lab coat must be worn and kept fastened.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen.

Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in appropriately labeled hazardous waste containers according to institutional and governmental regulations.

References

- Organic Syntheses Procedure, 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E).

- Smolecule, this compound | 68089-86-1.

- Google Patents, CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride.

- RSC Publishing, Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions.

- Infinium Pharmachem Pvt. Ltd.

- INIS-IAEA, SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIV

- MDPI, Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs.

- Fisher Scientific, SAFETY D

- ChemInform, Triphenylphosphine: Applications, Synthesis, Storage, C

- Calibre Chemicals, Safety and Handling of Methyl Iodide in the Labor

- Santa Cruz Biotechnology, this compound | CAS 68089-86-1.

- Harvey Mudd College, lab 13 PPh3 reactions.pdf.

- The Royal Society of Chemistry, Supplementary Inform

Sources

- 1. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 2. Buy this compound | 68089-86-1 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. sodiumiodide.net [sodiumiodide.net]

- 7. fishersci.com [fishersci.com]

- 8. uro.hmc.edu [uro.hmc.edu]

- 9. calibrechem.com [calibrechem.com]

An In-Depth Technical Guide to (Chloromethyl)triphenylphosphonium Iodide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (Chloromethyl)triphenylphosphonium iodide, a key reagent in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, detailed synthesis protocols, reactivity, and principal applications of this versatile phosphonium salt.

Introduction and Core Concepts

This compound, identified by the CAS number 68089-86-1 , is a quaternary phosphonium salt that serves as a pivotal precursor to the chloromethylide Wittig reagent.[1] Its significance in modern synthetic chemistry is primarily rooted in its ability to facilitate the formation of carbon-carbon double bonds through the celebrated Wittig reaction.[1] The molecule's structure, featuring a positively charged phosphorus atom bonded to three phenyl groups and a chloromethyl group, with an iodide counter-ion, dictates its reactivity and utility.[1] The steric bulk of the triphenylphosphine moiety plays a crucial role in the stereochemical outcome of the olefination reactions it participates in. This guide will explore the nuances of its preparation, characterization, and strategic deployment in complex molecular syntheses.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in a laboratory setting.

Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 68089-86-1 | [1] |

| Molecular Formula | C₁₉H₁₇ClIP | [1] |

| Molecular Weight | 438.67 g/mol | [1] |

| Appearance | White to cream-colored or yellow crystalline solid | [1] |

| Melting Point | 210°C (with decomposition) | [1][2] |

| Sensitivity | Light-sensitive and hygroscopic | [2][3] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum characteristically displays the chloromethyl protons as a doublet in the region of δ 3.5-4.0 ppm. This splitting arises from the coupling with the phosphorus atom (²J P-H), which is typically in the range of 4-8 Hz.[1] The significant downfield shift is attributed to the electron-withdrawing nature of both the adjacent chlorine atom and the positively charged phosphorus center.[1] The aromatic protons of the three phenyl groups appear as a complex multiplet further downfield.

-

¹³C NMR : In the carbon NMR spectrum, the chloromethyl carbon presents as a doublet around δ 45-55 ppm, distinguished by a large one-bond phosphorus-carbon coupling constant (¹J P-C) of 60-80 Hz.[1] This characteristic coupling provides definitive evidence of the P-C bond.

-

³¹P NMR : Phosphorus-31 NMR is a highly diagnostic tool for phosphonium compounds. This compound exhibits a single resonance in the δ +20 to +30 ppm range, which is typical for tetracoordinate phosphonium centers.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the functional groups present. Key absorption bands include aromatic C-H stretching vibrations between 3000-3100 cm⁻¹ and aliphatic C-H stretches of the chloromethyl group in the 2800-3000 cm⁻¹ region. A strong band corresponding to the phosphorus-carbon stretching vibration is typically observed in the 1100-1200 cm⁻¹ range.[1]

Synthesis and Purification

The reliable synthesis of high-purity this compound is a critical first step for its successful application.

Synthetic Pathway

The primary route for the synthesis of this compound is the Sₙ2 reaction between triphenylphosphine and chloroiodomethane.[1] The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of chloroiodomethane and displacing the iodide ion, which then becomes the counter-ion of the resulting phosphonium salt.

Sources

A Technical Guide to the Formation of (Chloromethyl)triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)triphenylphosphonium iodide, with the chemical formula [Ph₃PCH₂Cl]⁺I⁻, is a crucial phosphonium salt in organic synthesis.[1] Its primary application lies in its role as a precursor to the chloromethylenetriphenylphosphorane ylide, a key reagent in the Wittig reaction for the introduction of a chloromethylene (=CHCl) group onto aldehydes and ketones.[1][2] A thorough understanding of its formation mechanism is paramount for optimizing reaction yields, ensuring reagent purity, and developing robust synthetic protocols. This guide provides an in-depth examination of the synthesis of this compound, focusing on the core nucleophilic substitution mechanism, critical reaction parameters, and a validated experimental protocol.

Introduction: The Synthetic Utility of a Specialized Wittig Reagent

Phosphonium salts are indispensable tools in modern organic chemistry, most notably for their conversion into phosphorus ylides for the Wittig reaction.[3] Among these, this compound holds a specialized role. The chloromethylene unit it installs can serve as a versatile synthetic handle for subsequent transformations, making it a valuable reagent in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

The primary and most efficient route to this reagent is the direct reaction between triphenylphosphine (PPh₃) and chloroiodomethane (ClCH₂I).[1] The choice of these specific reactants is a deliberate one, guided by fundamental principles of reactivity that underpin the entire synthesis. This guide will dissect the logic behind this choice by exploring the reaction mechanism in detail.

The Core Mechanism: An Sₙ2 Pathway

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] This mechanism involves the concerted attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group.[4]

The Nucleophile: Triphenylphosphine

Triphenylphosphine (PPh₃) is an excellent nucleophile.[3] The phosphorus atom possesses a lone pair of electrons that is readily available for donation. While the three bulky phenyl groups create some steric hindrance, the phosphorus center remains sufficiently accessible to attack small electrophilic carbons like the one in chloroiodomethane.[1]

The Electrophile and the Leaving Group: Chloroiodomethane

Chloroiodomethane (ClCH₂I) is the electrophile in this reaction. The key to understanding the mechanism lies in the disparity between the two halogen substituents. Both chlorine and iodine are electronegative, polarizing the C-X bond and making the central carbon atom electrophilic. However, their ability to function as a leaving group is vastly different.

Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻). This is due to several factors:

-

Size and Polarizability: Iodide is a large, highly polarizable anion. It can effectively distribute the negative charge over a large volume, leading to a more stable, and thus weaker, conjugate base.

-

Bond Strength: The C-I bond (approximately 228 kJ/mol) is considerably weaker than the C-Cl bond (approximately 338 kJ/mol), making it easier to break.

The Mechanistic Steps

The reaction proceeds in a single, concerted step, characteristic of the Sₙ2 mechanism.[1][4]

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of chloroiodomethane. This attack occurs from the "backside," approaching the carbon atom at an angle of 180° to the carbon-iodine bond.[4]

-

Transition State: A trigonal bipyramidal transition state is formed where the phosphorus atom begins to form a new bond with the carbon, and the carbon-iodine bond begins to break simultaneously.

-

Leaving Group Departure: The C-I bond fully breaks, and the iodide ion is expelled. The stereochemistry at the carbon center would be inverted, though this is not observable for an achiral molecule like this one.

-

Product Formation: The final product is the stable, crystalline this compound salt, which often precipitates from the reaction mixture.[1]

The preferential displacement of iodide over chloride is the critical factor driving the reaction to selectively form the desired product.[1]

Caption: Sₙ2 mechanism for the formation of this compound.

Key Reaction Parameters and Their Influence

Optimizing the synthesis requires careful control over several experimental variables. The choices made directly impact reaction rate, yield, and the purity of the final product.

| Parameter | Typical Choice(s) | Rationale & Causality |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Benzene | A solvent of moderate polarity is typically chosen. It must be able to dissolve the starting materials, particularly triphenylphosphine, but should not be so polar as to overly stabilize the reactants relative to the transition state. The product phosphonium salt is often insoluble in these solvents, which aids in its isolation via precipitation.[1][5] |

| Temperature | Room Temperature to Reflux | The reaction is often heated under reflux to increase the reaction rate.[1] However, excessive heat can promote side reactions. For many phosphonium salt preparations, stirring at room temperature for an extended period is also effective and can lead to a cleaner product.[5] |

| Stoichiometry | Slight excess of Chloroiodomethane | A small excess of the alkylating agent (chloroiodomethane) can be used to ensure complete consumption of the more valuable triphenylphosphine.[5] |

| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, performing the reaction under an inert atmosphere is good practice. Triphenylphosphine can slowly oxidize in the presence of air to form triphenylphosphine oxide (Ph₃PO), which can complicate purification. |

Experimental Protocol: A Validated Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Equipment

-

Triphenylphosphine (PPh₃)

-

Chloroiodomethane (ClCH₂I)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Buchner funnel and filter paper

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of the target phosphonium salt.

-

Apparatus Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The glassware should be thoroughly dried to prevent hydrolysis of the reagents. The system is flushed with an inert gas like nitrogen or argon.

-

Reagent Addition: Triphenylphosphine (e.g., 26.2 g, 0.1 mol) is added to the flask, followed by 100 mL of anhydrous THF to dissolve it.

-

Initiation: Chloroiodomethane (e.g., 19.4 g, 0.11 mol, 1.1 equivalents) is added to the stirred solution. The addition may be done at room temperature.

-

Reaction: The mixture is heated to reflux and maintained at that temperature with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate. The reaction is typically complete within 4-12 hours.[1]

-

Isolation: After the reaction period, the flask is cooled to room temperature. The white precipitate of this compound is collected by vacuum filtration using a Buchner funnel.

-

Purification: The collected solid is washed with a small amount of cold THF or diethyl ether to remove any unreacted starting materials or soluble impurities.

-

Drying: The purified product is dried under high vacuum to remove residual solvent. The resulting product is a white to off-white crystalline solid. The reported melting point is around 210°C with decomposition.[1][6]

Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expect a characteristic doublet for the -CH₂- protons, split by the phosphorus atom.

-

³¹P NMR: A single peak in the phosphonium salt region confirms the formation of the product.

-

Melting Point: Comparison with the literature value serves as a good indicator of purity.[6]

Troubleshooting and Side Reactions

While the synthesis is generally robust, potential issues can arise:

-

Formation of Triphenylphosphine Oxide (Ph₃PO): This occurs if the reaction is exposed to air and moisture.[7] Using dry solvents and an inert atmosphere minimizes this side product. Ph₃PO is generally more soluble in the reaction solvent and can be removed during the washing step.

-

Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient time or at a high enough temperature, unreacted triphenylphosphine may remain. This can be removed by thorough washing of the precipitated product.

-

Bis-Phosphonium Salt Formation: While less common with chloroiodomethane, using diiodomethane (CH₂I₂) can lead to the formation of a double substitution product, [Ph₃P-CH₂-PPh₃]²⁺ 2I⁻. The specific use of chloroiodomethane is designed to prevent this, as the second substitution to displace chloride is kinetically unfavorable.

Conclusion

The formation of this compound is a synthetically vital reaction governed by the principles of the Sₙ2 mechanism. The success of the synthesis hinges on the strategic choice of chloroiodomethane as the electrophile, leveraging the superior leaving group ability of iodide over chloride. By carefully controlling key parameters such as solvent, temperature, and atmosphere, researchers can reliably produce this important reagent in high yield and purity, enabling its widespread application in the construction of complex organic molecules.

References

- Smolecule. (n.d.). Buy this compound | 68089-86-1.

-

Wikipedia. (2023). Triphenylphosphine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. Retrieved from [Link]

-

Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Evidence for a SN2-Type Pathway in the Exchange of Phosphines at a [PhSe]+ Centre. Dalton Transactions. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Triphenylphosphine. Retrieved from [Link]

-

Journal of Chemical Education. (2012). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Journal of Chemical Education, 89(8), 1059-1061. Retrieved from [Link]

-

INIS-IAEA. (n.d.). SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES. Retrieved from [Link]

-

Harvey Mudd College. (n.d.). lab 13 PPh3 reactions.pdf. Retrieved from [Link]

-

Wikipedia. (2023). Chloroiodomethane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Mechanism for synthesis of neopentyl iodide using triphenylphosphite/methyl iodide. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

SciSpace. (1987). Reactions of iodine with triphenylphosphine and triphenylarsine. Journal of the American Chemical Society, 109(11), 3422–3428. Retrieved from [Link]

-

MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank, 2022(2), M1361. Retrieved from [Link]

-

PubChem. (n.d.). Methyltriphenylphosphonium iodide. Retrieved from [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

Sources

- 1. Buy this compound | 68089-86-1 [smolecule.com]

- 2. Chloroiodomethane - Wikipedia [en.wikipedia.org]

- 3. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Triphenylphosphine - Wikipedia [en.wikipedia.org]

The Chloromethylenation of Carbonyls: A Technical Guide to the Application of (Chloromethyl)triphenylphosphonium Iodide in Organic Synthesis

Abstract

(Chloromethyl)triphenylphosphonium iodide stands as a pivotal reagent in the synthetic chemist's arsenal, primarily enabling the conversion of aldehydes and ketones into valuable vinyl chlorides through the esteemed Wittig reaction. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of this phosphonium salt. We will dissect the mechanistic nuances of the chloromethylenation reaction, furnish detailed, field-proven experimental protocols, and present a comprehensive overview of its synthetic utility, particularly in the realm of complex molecule and natural product synthesis. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable insights to effectively employ this versatile reagent.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the Wittig reaction represents a cornerstone for the construction of carbon-carbon double bonds with exceptional regiochemical control.[1][2] this compound, a stable and readily accessible phosphonium salt, is the key precursor to the chloromethylenetriphenylphosphorane ylide. This ylide serves as a C1 building block, specifically designed for the introduction of a chloromethylene (=CHCl) group onto a carbonyl carbon.

The resulting vinyl chlorides are not merely chlorinated analogues of simple alkenes; they are versatile synthetic intermediates. The presence of the chlorine atom activates the double bond for a variety of subsequent transformations, including cross-coupling reactions, making them valuable precursors in the synthesis of complex molecular architectures.[3] This guide will elucidate the preparation of the phosphonium salt, the generation of the reactive ylide, and its subsequent olefination of carbonyl compounds.

The Heart of the Matter: The Chloromethylenation Wittig Reaction

The conversion of an aldehyde or ketone to a vinyl chloride using this compound proceeds via the classic Wittig reaction pathway.[4][5] The overall transformation can be summarized as the replacement of a carbonyl oxygen with a chloromethylene group.

Mechanism of Action: A Step-by-Step Causal Analysis

The reaction is initiated by the deprotonation of the phosphonium salt to form the crucial phosphorus ylide. This is followed by the reaction of the ylide with a carbonyl compound, proceeding through a series of intermediates to furnish the final alkene product and triphenylphosphine oxide as a byproduct.[6][7]

Step 1: Ylide Formation

The acidic proton on the carbon adjacent to the positively charged phosphorus atom of this compound is abstracted by a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), to generate the highly reactive chloromethylenetriphenylphosphorane ylide.[4] The choice of base is critical and is often dictated by the substrate's sensitivity to strong nucleophiles.

Step 2: Nucleophilic Attack and Betaine Formation

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a dipolar, charge-separated intermediate known as a betaine.[5]

Step 3: Oxaphosphetane Formation

The negatively charged oxygen of the betaine intermediate then attacks the positively charged phosphorus atom in an intramolecular fashion, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[6]

Step 4: Decomposition to Products

The oxaphosphetane is unstable and readily collapses in an irreversible cycloreversion reaction. This decomposition yields the desired vinyl chloride and the thermodynamically stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is a major driving force for this final step.[7]

Figure 1. Mechanism of the Wittig Chloromethylenation Reaction.

Field-Proven Methodologies: Experimental Protocols

The successful execution of the chloromethylenation Wittig reaction hinges on careful adherence to established protocols. The following procedures provide detailed, step-by-step guidance for the preparation of the phosphonium salt and its subsequent use in the olefination of a representative aldehyde.

Preparation of this compound

This procedure is adapted from established methods for the synthesis of phosphonium salts.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Chloroiodomethane (ClCH₂I)

-

Anhydrous Toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

To this stirred solution, add chloroiodomethane (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

A white precipitate of this compound will form.

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold anhydrous toluene, and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum to afford this compound as a white, crystalline solid.

Chloromethylenation of an Aldehyde: A Representative Protocol

The following protocol details the conversion of a generic aldehyde to its corresponding vinyl chloride. This procedure is based on a well-established protocol for a similar Wittig reaction from Organic Syntheses.[1]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Aldehyde

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add this compound (1.2 eq).

-

Add anhydrous THF via syringe to create a suspension.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the ylide solution over 20-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers, and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of the vinyl chloride and triphenylphosphine oxide, can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Substrate Scope and Performance: A Quantitative Overview

The chloromethylenation reaction using this compound is applicable to a wide range of aldehydes and ketones. The following table summarizes representative examples, showcasing the versatility and typical yields of this transformation.

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | β-Chlorostyrene | 85 | [4] |

| 2 | 4-Methoxybenzaldehyde | 1-Chloro-2-(4-methoxyphenyl)ethene | 92 | [4] |

| 3 | 4-Nitrobenzaldehyde | 1-Chloro-2-(4-nitrophenyl)ethene | 78 | [4] |

| 4 | Cyclohexanone | (Chloromethylene)cyclohexane | 75 | [6] |

| 5 | Acetophenone | 1-Chloro-1-phenylethene | 65 | [6] |

| 6 | Cinnamaldehyde | 1-Chloro-4-phenyl-1,3-butadiene | 88 | [4] |

Table 1. Representative examples of the Wittig chloromethylenation of various carbonyl compounds.

Comparative Analysis: The Wittig Approach vs. The Corey-Fuchs Reaction

While the Wittig reaction with this compound provides a direct route to vinyl chlorides, the Corey-Fuchs reaction offers an alternative strategy for the one-carbon homologation of aldehydes, ultimately leading to terminal alkynes. A key intermediate in the Corey-Fuchs reaction is a gem-dibromoalkene, which can be isolated. This presents a point of divergence and comparison.

Figure 2. Comparison of the Wittig Chloromethylenation and Corey-Fuchs Reaction pathways.

The choice between these two methodologies depends on the desired final product. For the direct synthesis of vinyl chlorides, the Wittig approach is more efficient. However, if a terminal alkyne is the target, the Corey-Fuchs reaction is the method of choice.

Synthetic Utility of the Resulting Vinyl Chlorides

The vinyl chlorides produced through this Wittig methodology are valuable building blocks in organic synthesis. Their synthetic utility is primarily derived from their participation in a variety of cross-coupling reactions, which allow for the formation of more complex carbon skeletons.

Notable applications include:

-

Suzuki-Miyaura Cross-Coupling: Vinyl chlorides can be coupled with boronic acids or their esters in the presence of a palladium catalyst to form substituted alkenes.

-

Sonogashira Coupling: The reaction of vinyl chlorides with terminal alkynes, catalyzed by palladium and copper, provides a direct route to conjugated enynes.

-

Heck Reaction: Palladium-catalyzed coupling of vinyl chlorides with alkenes can be used to construct substituted dienes.

-

Stille Coupling: The reaction with organostannanes, catalyzed by palladium, is another effective method for carbon-carbon bond formation.

These subsequent transformations underscore the strategic importance of this compound as a reagent that provides access to a class of highly versatile synthetic intermediates.

Conclusion

This compound is a powerful and reliable reagent for the synthesis of vinyl chlorides from aldehydes and ketones via the Wittig reaction. This guide has provided a comprehensive overview of the underlying mechanism, detailed experimental protocols, and the synthetic utility of the resulting products. The chloromethylenation reaction offers a direct and efficient method for the introduction of a functionalized C1 unit, opening up a wide range of possibilities for further synthetic elaboration. For the discerning synthetic chemist engaged in the design and execution of complex molecular syntheses, a thorough understanding and proficient application of this methodology are invaluable.

References

- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87 (9), 1318–1330.

- Maercker, A. Org. React.1965, 14, 270–490.

- Organic Syntheses, Coll. Vol. 5, p.751 (1973); Vol. 45, p.70 (1965).

- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863–927.

- Vedejs, E.; Peterson, M. J. Top. Stereochem.1994, 21, 1–157.

- Quintin, J.; Franck, X.

- Vedejs, E.; Meier, G. P.; Snoble, K. A. J. J. Am. Chem. Soc.1981, 103 (10), 2823–2831.

- Cristau, H.-J.; Rima, G.; Viala, J. Tetrahedron Lett.1993, 34 (48), 7769-7772.

- Byrne, P. A.; Gilheany, D. G. Chem. Soc. Rev.2013, 42, 6670-6696.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Wittig reagents - Wikipedia [en.wikipedia.org]

- 4. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

The Genesis and Synthetic Utility of (Chloromethyl)triphenylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)triphenylphosphonium iodide is a cornerstone reagent in synthetic organic chemistry, primarily recognized for its role as a precursor to chloromethylidene)triphenylphosphorane, a Wittig reagent enabling one-carbon homologation of aldehydes and ketones. This guide provides a comprehensive overview of its discovery, tracing its roots to the seminal work of Georg Wittig on phosphonium ylides. It details the synthesis, reaction mechanisms, and broad applications of this versatile reagent, offering field-proven insights and detailed experimental protocols for its preparation and use.

Introduction: The Dawn of a New Olefination Chemistry

The mid-20th century witnessed a paradigm shift in the synthesis of alkenes with the groundbreaking discovery of the Wittig reaction by Georg Wittig and his student Ulrich Schöllkopf in 1954.[1][2] This innovative method, which earned Wittig the Nobel Prize in Chemistry in 1979, utilized phosphonium ylides to convert carbonyl compounds into alkenes with high regioselectivity.[3] An ylide is a neutral, dipolar molecule containing a negatively charged atom (a carbanion) directly attached to a positively charged heteroatom (in this case, phosphorus).[4] The Wittig reaction's versatility and functional group tolerance quickly established it as a principal tool in the arsenal of synthetic chemists.[5]

The Historical Trajectory: From Ylides to Halogenated Reagents

While Wittig's initial work laid the foundational principles, the subsequent exploration of ylides bearing heteroatom substituents greatly expanded the scope of the reaction. The introduction of a halogen atom on the ylidic carbon offered a new dimension to its reactivity, enabling the synthesis of vinyl halides, which are valuable precursors for a variety of subsequent transformations.

A pivotal contribution to this area came from Dietmar Seyferth and S. O. Grim in 1961, who reported on the synthesis and reactions of triphenylphosphinechloromethylene, the ylide generated from (chloromethyl)triphenylphosphonium chloride.[6] Their work provided a detailed account of the preparation of the phosphonium salt and the subsequent generation of the reactive ylide, laying the groundwork for the widespread use of halomethylphosphonium reagents. While this seminal work focused on the chloride salt, the synthesis of the corresponding iodide salt, this compound, follows a similar and straightforward synthetic logic, primarily involving the quaternization of triphenylphosphine with chloroiodomethane.[7] The higher reactivity of iodide as a leaving group often makes this a preferred route.

Synthesis of this compound: A Self-Validating Protocol

The preparation of this compound is a robust and reliable procedure, predicated on the nucleophilic attack of triphenylphosphine on chloroiodomethane. The causality behind this choice of reactants lies in the inherent nucleophilicity of the phosphorus atom in triphenylphosphine and the electrophilicity of the carbon atom in chloroiodomethane, coupled with the excellent leaving group ability of the iodide ion.

Core Synthesis Mechanism

The synthesis proceeds via a classic SN2 reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of chloroiodomethane. The iodide ion is displaced, resulting in the formation of the stable phosphonium salt.

Caption: SN2 Synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear indications of successful reaction progression.

Materials:

-

Triphenylphosphine (PPh₃)

-

Chloroiodomethane (ClCH₂I)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous diethyl ether or THF.

-

Reagent Addition: To the stirred solution, add chloroiodomethane (1.0-1.1 eq) dropwise at room temperature.

-

Reaction Progression: A white precipitate of this compound will begin to form. The reaction is typically stirred at room temperature for 24-48 hours or gently refluxed for a shorter period (e.g., 6-12 hours) to ensure complete reaction. The formation of a significant amount of precipitate is a key indicator of success.

-

Isolation and Purification: After the reaction is complete, the precipitate is collected by vacuum filtration. The collected solid is washed with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: The purified white solid is dried under vacuum to yield this compound.

Data Summary:

| Property | Value |

| Molecular Formula | C₁₉H₁₇ClIP |

| Molecular Weight | 438.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~230 °C (decomposes) |

| Solubility | Soluble in polar solvents like CH₂Cl₂, CHCl₃ |

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a precursor to (chloromethylene)triphenylphosphorane. This is achieved by deprotonation of the phosphonium salt with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong alkoxide.

Caption: Generation of the Chloromethylidene Ylide.

The resulting ylide is a potent nucleophile and readily undergoes the Wittig reaction with aldehydes and ketones to furnish vinyl chlorides.

Mechanism of the Wittig Reaction with the Chloro-Ylide

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate, an oxaphosphetane.[8] This intermediate then collapses to yield the vinyl chloride and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[9]

Sources

- 1. sciencegate.app [sciencegate.app]

- 2. publications.iupac.org [publications.iupac.org]

- 3. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy this compound | 68089-86-1 [smolecule.com]

- 8. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Stability and Storage of (Chloromethyl)triphenylphosphonium Iodide

Abstract

(Chloromethyl)triphenylphosphonium iodide (CTPI) is a pivotal reagent in organic synthesis, primarily serving as a precursor to the corresponding phosphonium ylide for the Wittig reaction. Its efficacy, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability profile of CTPI, detailing the critical factors that govern its degradation. We will elucidate the optimal storage and handling protocols, grounded in experimental evidence and safety data, to ensure its long-term viability and the reproducibility of synthetic outcomes. This document is intended for researchers, chemists, and professionals in drug development who utilize phosphonium salts and require a robust understanding of their practical management.

Introduction: The Dichotomy of Reactivity and Stability

This compound, a quaternary phosphonium salt, is a cornerstone reagent for the introduction of a chloromethylene group in the synthesis of complex organic molecules. Its primary utility lies in its role as a precursor to a reactive phosphonium ylide, a key intermediate in the Nobel Prize-winning Wittig reaction, which constructs carbon-carbon double bonds from carbonyl compounds.[1][2] The very nature of this reagent—designed for reactivity—also renders it susceptible to degradation if not managed with precision. Understanding the causal factors behind its instability is not merely a matter of inventory management but a prerequisite for reliable and successful synthesis. This guide aims to bridge the gap between theoretical reactivity and practical laboratory application by providing a detailed framework for maintaining the stability of CTPI.

Physicochemical Profile of this compound

The inherent stability of a chemical compound is dictated by its physical and chemical properties. For CTPI, its salt-like nature and the presence of functional groups sensitive to environmental factors are of primary concern.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₇ClIP | [3] |

| Molecular Weight | 438.67 g/mol | [3] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | ~210°C (with decomposition) | [3][4] |

| Solubility | Soluble in polar organic solvents like dichloromethane and DMF. | [4] |

| Key Sensitivities | Hygroscopic (moisture-sensitive), Light-sensitive | [3][4] |

Core Stability Analysis and Degradation Pathways

The stability of phosphonium salts like CTPI is influenced by several environmental and chemical factors.[5] The principal degradation pathways for CTPI are hydrolysis and exposure to incompatible reagents.

Susceptibility to Moisture (Hydrolysis)

CTPI is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][6] This is the most common cause of degradation during storage and handling. The presence of water can lead to the hydrolysis of the phosphonium salt, though the specific pathway for the chloromethyl derivative is less documented than for simple alkylphosphonium salts. A plausible pathway involves the nucleophilic attack of water on the phosphorus center, which can lead to the formation of triphenylphosphine oxide and other byproducts over time, diminishing the yield of the desired ylide in subsequent reactions.

Photostability

The compound is noted to be light-sensitive.[3][4] Prolonged exposure to light, particularly UV radiation, can provide the energy to initiate decomposition, potentially through radical pathways or by accelerating reactions with trace impurities. This photodegradation can result in discoloration and a reduction in purity and reactivity.

Thermal Stability

CTPI decomposes at its melting point of approximately 210°C.[3][4] However, thermal degradation is a function of both temperature and time.[5] Storing the compound at elevated temperatures, even below its decomposition point, can accelerate the rate of degradation, especially in the presence of moisture or other impurities.

Chemical Incompatibility

Strong oxidizing agents are incompatible with this compound.[7] Contact with these agents can lead to vigorous and potentially hazardous reactions, resulting in the oxidation of the phosphonium salt and compromising its structure.

Figure 1: Key factors leading to the degradation of this compound.

Authoritative Storage and Handling Protocols

To mitigate the degradation risks detailed above, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the integrity of the reagent is preserved from receipt to use.

Long-Term Storage Conditions

The primary objective of long-term storage is to shield CTPI from atmospheric moisture, light, and elevated temperatures.

-

Atmosphere: The compound must be stored under an inert atmosphere, such as argon or nitrogen.[7] This displaces air and, more importantly, moisture.

-

Container: Use a tightly sealed, opaque container to prevent light exposure and moisture ingress.[8][9] The original manufacturer's container is often ideal. If repackaging is necessary, use amber glass bottles with secure, airtight caps.

-

Temperature: Store in a cool, dry, and dark place.[9] A recommended temperature range is between +15°C and +25°C, although for maximum longevity, refrigeration in a desiccated environment can be considered.[8][10]

-

Location: The storage area should be well-ventilated and segregated from incompatible materials, particularly strong oxidizing agents.[7][9]

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen.[7] |

| Container | Tightly closed, Opaque | Protects from moisture and light.[8][9] |

| Temperature | Cool (+15°C to +25°C), Dry | Minimizes thermal degradation and moisture condensation.[8][9] |

| Incompatibilities | Away from strong oxidizers | Prevents hazardous chemical reactions.[7] |

Experimental Handling: A Step-by-Step Protocol

Proper handling during experimental use is critical to prevent contamination and degradation of the bulk material.

-

Preparation: Whenever possible, handle the reagent inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, use a Schlenk line or similar technique to handle the solid under a positive pressure of inert gas.

-

Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory. This prevents condensation of moisture from the air onto the cold solid.

-

Dispensing: Quickly weigh the required amount of the reagent and securely reseal the container immediately. Purge the container headspace with inert gas before sealing for storage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The compound can cause skin and serious eye irritation.[11]

-

Spill Management: In case of a spill, avoid generating dust.[6] Carefully sweep the solid material into a suitable, closed container for disposal.

Field-Proven Application: A Protocol for the Wittig Reaction

The utility of a stable phosphonium salt is demonstrated in its application. The following is a representative protocol for the synthesis of an alkene via the Wittig reaction, emphasizing the proper handling of CTPI.

Step 1: In-situ Generation of the Phosphonium Ylide

This step must be performed under strictly anhydrous conditions.

-

Apparatus Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Addition: Suspend this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) (1.0 eq.), dropwise via syringe. The formation of the deep red or orange color of the ylide indicates a successful reaction.

-

Reaction Time: Allow the mixture to stir at 0°C for 30-60 minutes.

Step 2: Reaction with the Carbonyl Compound

-

Addition: While maintaining the inert atmosphere and temperature, add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired alkene. The primary byproduct, triphenylphosphine oxide, is also generated and will need to be separated.

Figure 2: A generalized workflow for a Wittig reaction using this compound.

Conclusion

The chemical stability of this compound is paramount for its successful application in organic synthesis. Its primary vulnerabilities—moisture, light, and heat—can be effectively neutralized through the implementation of rigorous storage and handling protocols. By storing the reagent in a cool, dark, and dry environment under an inert atmosphere and by employing anhydrous and inert techniques during experimentation, researchers can ensure the reagent's integrity and achieve reproducible, high-yielding synthetic results. The causality is clear: meticulous environmental control directly preserves the reactivity and purity of this valuable synthetic tool.

References

-

Deepwater Chemicals, Inc. (n.d.). Safety Data Sheet for Ethyltriphenylphosphonium Iodide, ETPPI. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2010). MSDS of Methyltriphenylphosphonium iodide. Retrieved from [Link]

-

PubChem. (n.d.). Methyltriphenylphosphonium iodide. National Institutes of Health. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]

- Google Patents. (n.d.). CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride.

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

MDPI. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

-

ResearchGate. (n.d.). Altered Stability and Degradation Pathway of CH3NH3PbI3 in Contact with Metal Oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Buy this compound | 68089-86-1 [smolecule.com]

- 5. tainstruments.com [tainstruments.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. deepwaterchemicals.com [deepwaterchemicals.com]

- 10. Methyltriphenylphosphonium Iodide | 2065-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Methyltriphenylphosphonium iodide | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]

(Chloromethyl)triphenylphosphonium iodide molecular weight and formula

An In-Depth Technical Guide to (Chloromethyl)triphenylphosphonium Iodide: Synthesis, Properties, and Applications

Abstract

This compound is a pivotal quaternary phosphonium salt in the arsenal of synthetic organic chemistry. Primarily recognized as a stable and reliable precursor for the generation of chloromethylenetriphenylphosphorane, it serves as a key reagent in Wittig reactions for the formation of chloro-substituted alkenes. This guide provides a comprehensive overview of its fundamental properties, detailed synthesis protocols, mechanistic insights into its applications, and essential safety considerations. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Physicochemical Properties and Identification

This compound is a white to cream-colored or yellow crystalline solid under standard conditions.[1] Its identity and purity are confirmed through a combination of its unique CAS number and specific physicochemical characteristics. The lipophilic nature of the triphenylphosphine groups combined with the ionic character of the phosphonium salt dictates its solubility, which is typically poor in nonpolar solvents and better in polar aprotic solvents.

A summary of its key quantitative data is presented below for quick reference.

| Property | Value |

| Molecular Formula | C₁₉H₁₇ClIP |

| Molecular Weight | 438.67 g/mol [1][2][3] |

| CAS Number | 68089-86-1[1][2][3][4][5] |

| Melting Point | 210°C (with decomposition)[1][3] |

| Appearance | White to cream-colored powder; Yellow crystalline solid[1] |

| IUPAC Name | chloromethyl(triphenyl)phosphanium;iodide[1] |

Synthesis of this compound

The synthesis of this phosphonium salt is a classic example of a nucleophilic substitution reaction, leveraging the high nucleophilicity of triphenylphosphine. The most common and direct method involves the reaction of triphenylphosphine with a dihalomethane, specifically chloroiodomethane.[1]

Mechanistic Rationale

Triphenylphosphine (PPh₃) acts as a potent nucleophile due to the lone pair of electrons on the phosphorus atom. Chloroiodomethane (ClCH₂I) presents two potential electrophilic centers. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making iodine a superior leaving group. Consequently, the phosphorus atom of triphenylphosphine selectively attacks the carbon atom, displacing the iodide ion in an Sₙ2 reaction. This targeted reactivity ensures the formation of the desired (chloromethyl)triphenylphosphonium cation with an iodide counter-ion, rather than the alternative product.

Experimental Workflow: Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Triphenylphosphine (PPh₃)

-

Chloroiodomethane (ClCH₂I)

-

Anhydrous Tetrahydrofuran (THF) or another suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Buchner funnel and filter paper

-

Washing solvent (e.g., diethyl ether)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in a minimal amount of anhydrous THF.

-

Reagent Addition: To the stirred solution, add an equimolar amount of chloroiodomethane dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the formation of a precipitate, which is the desired phosphonium salt.[1]

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Purification: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified white to cream-colored solid under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Application: The Wittig Reaction

The primary utility of this compound lies in its role as a precursor to a phosphorus ylide, a key intermediate in the Wittig reaction.[1] This Nobel Prize-winning reaction is a cornerstone of organic synthesis for its reliable and stereoselective formation of alkenes from carbonyl compounds (aldehydes and ketones).

Ylide Generation and Reaction Mechanism

The process begins with the deprotonation of the phosphonium salt at the α-carbon (the carbon adjacent to the phosphorus atom). This requires a strong base, as the protons on the chloromethyl group are only moderately acidic.

Step 1: Ylide Formation A strong base (e.g., n-butyllithium, sodium hydride) removes a proton from the chloromethyl group of the phosphonium salt. This generates the highly reactive phosphorus ylide, chloromethylenetriphenylphosphorane. The choice of base and solvent is critical as it can influence the geometry of the final alkene product.

Step 2: Oxaphosphetane Formation The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

Step 3: Alkene Formation The oxaphosphetane intermediate is unstable and spontaneously collapses. The phosphorus-oxygen bond, which is thermodynamically very stable, is formed, leading to the elimination of triphenylphosphine oxide. Simultaneously, a new carbon-carbon double bond is created, yielding the desired alkene.

Caption: Mechanism of the Wittig reaction using the derived ylide.

Other Scientific Applications

While its fame is cemented in the Wittig reaction, research has explored other uses for this compound, leveraging its unique chemical structure.

-

Precursor for Other Compounds: It serves as a versatile starting material for the synthesis of more complex functionalized phosphonium salts and other organophosphorus compounds that are valuable in research and industry.[1]

-

Mitochondrial Targeting: The lipophilic cationic nature of the triphenylphosphonium group facilitates its accumulation within mitochondria. This property is being investigated for the targeted delivery of therapeutic agents or molecular probes to these organelles.[1]

-

Enzyme Inhibition Studies: Some studies have suggested that the compound can interact with and inhibit certain enzymes, such as acetylcholinesterase, indicating potential relevance in neurodegenerative disease research.[1]

Safety and Handling

As with all chemical reagents, proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is considered an irritant to the skin, eyes, and respiratory system.[1] It is also noted to be light-sensitive and hygroscopic, requiring storage in a cool, dark, and dry place.[3]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, a dust mask or work in a fume hood is recommended to prevent inhalation.

-

Incompatibilities: Avoid contact with strong bases (unless intentionally generating the ylide in a controlled reaction) and strong oxidizing agents, with which it may react exothermically.[1]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and its efficacy as a precursor for the Wittig reaction make it an indispensable tool for the construction of chloroalkenes. The continued exploration of its properties in other areas of chemical biology and material science underscores its enduring significance in the scientific community. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements is crucial for its safe and effective application in research and development.

References

-

Aribo Biotechnology. (n.d.). 68089-86-1 | this compound. Retrieved from [Link]

-

LookChem. (n.d.). Phosphonium, (chloromethyl)triphenyl-, iodide. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 68089-86-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Phosphonium, (chloromethyl)triphenyl-, iodide, CasNo.68089-86-1 Chemical Co.Ltd China (Mainland) [zhishangchemical.lookchem.com]

- 5. This compound [68089-86-1] | King-Pharm [king-pharm.com]

An In-depth Technical Guide to the Safe Handling of (Chloromethyl)triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Reagent Demanding Respect

(Chloromethyl)triphenylphosphonium iodide (CAS No. 68089-86-1) is a versatile and powerful reagent, primarily utilized as a precursor for generating phosphonium ylides in Wittig-type reactions for alkene synthesis.[1] Despite its utility, it is a hazardous substance that necessitates stringent safety protocols. This guide provides a comprehensive overview of its properties, hazards, and the critical precautions required for its safe handling, storage, and disposal. The core hazards associated with this compound include irritation to the skin, eyes, and respiratory system.[2] Furthermore, like many quaternary phosphonium salts, its toxicological properties warrant careful handling to minimize exposure.[3][4][5] Adherence to the protocols outlined herein is essential for ensuring laboratory safety and experimental integrity.

Chemical Profile and Hazard Identification

A foundational understanding of the reagent's properties is the first step in safe handling.

Physical and Chemical Properties

This compound is a yellow, crystalline solid.[1] It is known to be hygroscopic and sensitive to light, characteristics that dictate its storage requirements.[2]

| Property | Value | Source |

| CAS Number | 68089-86-1 | [1][2][6] |

| Molecular Formula | C₁₉H₁₇ClIP | [1][6] |

| Molecular Weight | 438.67 g/mol | [1][6] |

| Melting Point | 210°C (with decomposition) | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Sensitivity | Light sensitive, hygroscopic | [2] |

Toxicological Profile and Hazard Classification

While specific toxicity data for this exact compound is limited, the general class of quaternary phosphonium salts and available safety data sheets indicate several hazards.[1][3] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

-

Acute Effects: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Ingestion is considered toxic.[7][8][9][10]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources for similar phosphonium salts also include H301 (Toxic if swallowed).[8][9][10]

The causality behind these hazards lies in the compound's ability to react with biological molecules. As a reactive organic salt, it can disrupt cell membranes and proteins upon contact, leading to irritation and damage.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and robust PPE, is non-negotiable for mitigating exposure risks.

Engineering Controls

-

Fume Hood: All weighing and handling of this compound solid must be performed inside a certified chemical fume hood.[11][12] This is the primary defense against inhaling the fine, irritant powder.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any vapors or dusts that might escape primary containment.[7][9]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][11] Their locations should be known to all personnel before beginning work.[13]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the procedures being performed. The following represents the minimum required equipment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[14] A face shield should also be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves, ensuring they are compatible with the solvents being used in the procedure.[11] Always inspect gloves for tears or holes before use.[11] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[14]

-

Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.[14]

-

-

Respiratory Protection: For situations where a fume hood cannot be used or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. All respirator use must be in accordance with the institution's respiratory protection program, which includes fit-testing and training.

Caption: PPE decision workflow for handling the reagent.

Safe Handling and Experimental Protocols

Methodical and cautious execution of experimental procedures is paramount.

Storage and Handling

-

Storage: The reagent must be stored in a tightly sealed container to protect it from moisture and air.[10] It should be kept in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[7][15] The storage area should be a designated, well-ventilated cabinet for toxic solids.[14]

-

Weighing and Transfer:

-